1,4-dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride
Overview
Description
1,4-dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride: is a chemical compound with the molecular formula C5H6ClN3O4S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride typically involves the nitration of 1,4-dimethylpyrazole followed by sulfonylation. The nitration process introduces a nitro group (-NO2) at the 3-position of the pyrazole ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, would be essential for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1,4-dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids or aldehydes using strong oxidizing agents like potassium permanganate or chromium trioxide
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, alcohols, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature to reflux.
Reduction: Hydrogen gas, palladium on carbon, ethanol or methanol as solvent, room temperature to elevated temperature.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions, room temperature to reflux
Major Products:
Sulfonamide derivatives: Formed from substitution with amines.
Sulfonate ester derivatives: Formed from substitution with alcohols.
Sulfonothioate derivatives: Formed from substitution with thiols.
Amino derivatives: Formed from reduction of the nitro group.
Carboxylic acid or aldehyde derivatives: Formed from oxidation of the methyl groups
Scientific Research Applications
Chemistry: 1,4-dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is used to study the effects of pyrazole derivatives on various biological systems. It has been investigated for its potential antimicrobial, antifungal, and anti-inflammatory activities .
Medicine: The compound’s derivatives have shown promise in medicinal chemistry as potential drug candidates for treating various diseases, including cancer, diabetes, and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes, due to its reactive sulfonyl chloride group .
Mechanism of Action
The mechanism of action of 1,4-dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride and its derivatives involves interactions with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The sulfonyl chloride group can react with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride: Lacks the nitro group, resulting in different chemical properties and biological activities.
Uniqueness: 1,4-dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride is unique due to the presence of both nitro and sulfonyl chloride groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for the synthesis of a wide range of derivatives with varying biological and chemical properties .
Properties
IUPAC Name |
2,4-dimethyl-5-nitropyrazole-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O4S/c1-3-4(9(10)11)7-8(2)5(3)14(6,12)13/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVLEGKFUZOCMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1[N+](=O)[O-])C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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